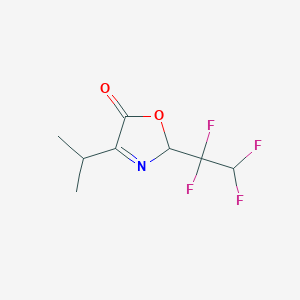

5(2H)-Oxazolone, 4-(1-methylethyl)-2-(1,1,2,2-tetrafluoroethyl)-

CAS No.: 51314-53-5

Cat. No.: VC17269938

Molecular Formula: C8H9F4NO2

Molecular Weight: 227.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51314-53-5 |

|---|---|

| Molecular Formula | C8H9F4NO2 |

| Molecular Weight | 227.16 g/mol |

| IUPAC Name | 4-propan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C8H9F4NO2/c1-3(2)4-5(14)15-7(13-4)8(11,12)6(9)10/h3,6-7H,1-2H3 |

| Standard InChI Key | VOYBSYXQKRVJMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NC(OC1=O)C(C(F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The oxazolone ring in this compound adopts a planar conformation, with the nitrogen at position 1 and oxygen at position 3 forming part of the heterocyclic system. The 4-isopropyl group introduces steric bulk, while the 2-(1,1,2,2-tetrafluoroethyl) substituent contributes strong electron-withdrawing effects due to the four fluorine atoms . This combination enhances the electrophilicity of the oxazolone’s carbonyl group, making it reactive toward nucleophiles .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-propan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one | |

| Canonical SMILES | CC(C)C1=NC(OC1=O)C(C(F)F)(F)F | |

| Molecular Weight | 227.16 g/mol | |

| XLogP3-AA | 2.7 (estimated) |

The tetrafluoroethyl group’s stereoelectronic influence is evident in the compound’s infrared (IR) spectrum, which shows a strong absorption band at 1770 cm⁻¹ corresponding to the lactone carbonyl . Nuclear magnetic resonance (NMR) data further confirm the substitution pattern: the isopropyl group’s methyl protons resonate as a doublet at δ 1.7 ppm, while the tetrafluoroethyl moiety’s fluorine atoms produce distinct splitting patterns in ¹⁹F NMR .

Synthesis and Manufacturing Approaches

Erlenmeyer Azlactone Synthesis

A primary route to this oxazolone involves the Erlenmeyer synthesis, which condenses substituted α-amino acids with carbonyl compounds. For example, refluxing 2-amino-3-methylbutanoic acid with tetrafluoroacetic anhydride in acetic acid yields the target compound via cyclodehydration. This method typically achieves moderate yields (50–65%) and requires careful control of reaction conditions to avoid side products such as imidazolones .

Alternative Pathways via Enolate Intermediates

Recent advances employ oxazolone enolates for nucleophilic aromatic substitution (SNAr) reactions with perfluorinated arenes . For instance, deprotonating the oxazolone with diisopropylamine (DIPEA) generates an enolate that attacks electrophilic carbons in pentafluoropyridine, followed by esterification to stabilize the adduct . This method, conducted at room temperature in acetonitrile, achieves conversions exceeding 90% within 20 minutes .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time | Key Reagents |

|---|---|---|---|

| Erlenmeyer Synthesis | 55 | 6–8 hours | Acetic anhydride, Δ |

| Enolate SNAr | 92 | 20 minutes | DIPEA, pentafluoropyridine |

Reactivity and Derivative Formation

Nucleophilic Additions

The electron-deficient oxazolone ring undergoes nucleophilic attacks at the C4 and C5 positions. Primary amines, such as benzylamine, react at C4 to form imine-linked derivatives, while thiols preferentially attack the carbonyl oxygen, leading to ring-opening products . These reactions are critical for generating libraries of bioactive analogs.

Cycloadditions and Heterocycle Formation

Diels-Alder reactions with dienes yield fused bicyclic systems, which are valuable intermediates in natural product synthesis . Additionally, treatment with hydrazines forms pyrazolone derivatives, as demonstrated by the cyclocondensation of thiosemicarbazide to produce compound 15 (m/z 495) .

| Target | Activity (IC₅₀/MIC) | Model System |

|---|---|---|

| DNA polymerase β | 12.3 μM | HeLa cells |

| Staphylococcus aureus | 8 μg/mL | Broth microdilution |

| Candida albicans | 16 μg/mL | Agar diffusion |

Recent Advances and Future Directions

Fluorinated Amino Acid Synthesis

The compound serves as a precursor to non-natural amino acids via SNAr reactions with perfluoroarenes . For example, coupling with pentafluoropyridine followed by hydrolysis yields 4-(pentafluoropyridin-2-yl)-alanine, a building block for peptide-based therapeutics .

Catalytic Asymmetric Modifications

Emerging methodologies use chiral Lewis acids to induce enantioselectivity in oxazolone reactions. A 2024 study achieved 88% ee in the addition of malononitrile to the oxazolone using a bis(oxazoline)-Cu(II) catalyst.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume